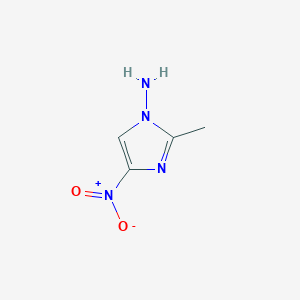

2-methyl-4-nitro-1H-Imidazol-1-amine

Description

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2-methyl-4-nitroimidazol-1-amine |

InChI |

InChI=1S/C4H6N4O2/c1-3-6-4(8(9)10)2-7(3)5/h2H,5H2,1H3 |

InChI Key |

BMFVVZCDACLWFN-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CN1N)[N+](=O)[O-] |

Canonical SMILES |

CC1=NC(=CN1N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for 2 Methyl 4 Nitro 1h Imidazol 1 Amine

Foundational Synthetic Strategies for Imidazole (B134444) Ring Construction

The initial and critical step in the synthesis of 2-methyl-4-nitro-1H-imidazol-1-amine is the formation of the 2-methylimidazole (B133640) scaffold. Various classical and modern synthetic methods can be employed for this purpose.

Multicomponent Condensation Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing substituted imidazoles in a single step from three or four starting materials. The Debus-Radziszewski synthesis, first reported in 1858, is a foundational method that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form the imidazole ring. bohrium.comsmolecule.com For the synthesis of a 2-methylimidazole core, a variation of this reaction would be employed.

A common MCR approach for generating polysubstituted imidazoles involves the one-pot condensation of a dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. organic-chemistry.org The catalyst for these reactions can vary widely, with studies reporting the use of zirconium(IV) chloride, p-toluenesulfonic acid (PTSA), and various metal tetrafluoroborates. bohrium.comrsc.orgnih.govnih.gov The choice of catalyst can influence reaction yields and conditions. nih.gov For instance, a robust one-pot synthesis for 2,4,5-trisubstituted imidazoles has been developed using PTSA as an inexpensive and non-toxic catalyst, providing good yields under mild conditions. bohrium.comrsc.org

| Catalyst Type | Reactants | Product Type | Reference |

| p-Toluenesulfonic acid (PTSA) | Benzaldehydes, Benzil, Ammonium Acetate | Trisubstituted Imidazoles | bohrium.comrsc.org |

| Zirconium(IV) Chloride | 2-Aminoimidazoles, Aldehydes, Isocyanides | Fused 5-Aminoimidazo[1,2-a]imidazoles | nih.govfrontiersin.org |

| HBF4–SiO2 | 1,2-Diketone, Aldehyde, Ammonium Salts | 2,4,5-Trisubstituted Imidazoles | nih.gov |

| Metal Tetrafluoroborates | 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | nih.gov |

Metal-Catalyzed Cyclization Approaches in Imidazole Synthesis

Transition metal-catalyzed reactions provide powerful and regioselective methods for imidazole synthesis. Copper-catalyzed reactions are particularly prominent. For example, an efficient copper-catalyzed regioselective diamination of terminal alkynes with amidines, using oxygen as the oxidant, yields 1,2,4-trisubstituted imidazoles. organic-chemistry.org Another approach involves the copper-catalyzed [3 + 2] cycloaddition reaction. organic-chemistry.org

Palladium and rhodium catalysts also play a significant role. Rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles produce imidazoles in good to excellent yields. organic-chemistry.org Nickel-catalyzed C-H arylations and alkenylations of imidazoles have also been developed, allowing for the functionalization of the imidazole core. rsc.org These metal-catalyzed methods often offer mild reaction conditions and high functional group tolerance. nih.govacs.org

| Metal Catalyst | Reaction Type | Reactants | Reference |

| Copper | Regioselective Diamination | Terminal Alkynes, Amidines | organic-chemistry.org |

| Copper | N-Arylation | Imidazoles, Aryl Halides | acs.org |

| Rhodium | Cycloaddition | 1-Sulfonyl Triazoles, Nitriles | organic-chemistry.org |

| Nickel | C-H Arylation/Alkenylation | Imidazoles, Phenol/Enol Derivatives | rsc.org |

Green Chemistry Principles and Advanced Synthetic Techniques

In recent years, the principles of green chemistry have been increasingly applied to imidazole synthesis, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.net Microwave-assisted synthesis has emerged as a key technique, often leading to shorter reaction times, higher yields, and the ability to perform reactions under solvent-free conditions. researchgate.net

The use of environmentally benign catalysts is another cornerstone of green imidazole synthesis. Natural, biodegradable, and inexpensive catalysts like lemon juice have been successfully used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net Solvent-free, one-pot syntheses of imidazole derivatives have been developed, which offer advantages such as high yields, easy setup, and mild reaction conditions. researchgate.net Furthermore, ultrasound irradiation has been employed as a green technique to enhance reaction rates and yields in imidazole synthesis. bohrium.com

Regioselective Nitration Protocols for Imidazole Scaffolds

Once the 2-methylimidazole ring is formed, the next crucial step is the introduction of a nitro group at the C4 position. The nitration of imidazoles is a sensitive reaction, and controlling the regioselectivity is paramount.

Mechanistic Studies of Nitration on Imidazole Derivatives

The nitration of 2-methylimidazole is typically achieved using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The reaction is highly exothermic and can be difficult to control, requiring careful temperature management. google.comgoogle.com The generally accepted reactive species in electrophilic aromatic nitrations is the nitronium ion (NO2+), generated from the protonation of nitric acid by a stronger co-acid like sulfuric acid. frontiersin.org The imidazole ring is susceptible to oxidation under harsh nitrating conditions, which can lead to the formation of byproducts. icm.edu.pl For instance, the nitration of 2-methylimidazole can sometimes lead to the formation of ethanedioic acid through oxidation of the imidazole ring. icm.edu.pl

The presence of the nitro group in the final product is crucial for certain biological activities, and its introduction deactivates the ring towards further electrophilic substitution. nih.gov

Control of Substitution Patterns During Nitro Group Introduction

The position of the nitro group on the imidazole ring is influenced by the reaction conditions and the nature of the substituents already present. For 2-methylimidazole, nitration typically yields a mixture of 2-methyl-4-nitroimidazole and 2-methyl-5-nitroimidazole (B138375). google.comjocpr.com The separation of these isomers can be challenging.

Studies have shown that the regioselectivity of nitration can be controlled to some extent. For example, a process for the safe nitration of 2-methylimidazole to produce 2-methyl-5-nitroimidazole has been developed where the reaction is controlled by adding the reaction product itself as an inhibitor or using an excess of concentrated nitric acid. google.comgoogle.com The reaction can be carried out in stages with varying temperatures to improve safety and yield. google.com Another study found that nitration with nitrate (B79036) salts of alkali metals proceeds more smoothly than with a mixture of nitric and sulfuric acids, leading to higher yields of 2-methyl-4(5)-nitroimidazole. researchgate.net

A study on the regioselective alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole demonstrated that the position of the nitro group directs the site of alkylation. Alkylation of 4-nitroimidazole favors the N-1 position, while for 2-methyl-5-nitroimidazole, alkylation occurs at the N-3 position due to the steric hindrance of the nitro group. derpharmachemica.com This highlights the importance of the initial nitration step in determining the final substitution pattern. While not a direct nitration control, it underscores the directing effect of the nitro group in subsequent reactions.

The final step in the synthesis of the target molecule is the introduction of the amino group at the N-1 position of 2-methyl-4-nitroimidazole. The direct N-amination of a nitro-substituted imidazole is a challenging transformation. One plausible route involves the reaction of 1,4-dinitro-2-methylimidazole with glycine, which results in the formation of (2-methyl-4-nitro-1-imidazolyl)acetic acid, demonstrating a nucleophilic substitution at the N-1 position. iaea.org A similar strategy using an appropriate aminating agent could potentially yield the desired 1-amino product. Another possibility is the use of hydroxylamine-O-sulfonic acid or related reagents, which are known for N-amination of various heterocycles.

Optimization of Reaction Conditions and Isolation Techniques

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For direct N-amination reactions, the choice of base and solvent can significantly impact the deprotonation of the imidazole nitrogen and the subsequent reaction with the aminating agent. A systematic study of different bases (e.g., KOH, NaOH, K2CO3) and solvents (e.g., water, DMF, acetonitrile) would be necessary to identify the optimal conditions. derpharmachemica.comresearchgate.net Temperature control is also critical to prevent side reactions and decomposition of the product.

Isolation and purification of the target compound would likely involve standard techniques such as extraction, crystallization, and chromatography. The basic nature of the amino group allows for purification through salt formation and selective precipitation. google.com Column chromatography using silica (B1680970) gel is a common method for purifying nitroimidazole derivatives. derpharmachemica.comresearchgate.net The selection of the eluent system would be critical to achieve good separation from starting materials and byproducts.

Table 2: Summary of Potential Synthetic Strategies

| Strategy | Description | Key Reagents/Steps | Potential Challenges |

| Direct N-Amination | Single-step introduction of the amino group at the N1 position. | Hydroxylamine-O-sulfonic acid, base. | Regioselectivity, potential for side reactions. |

| Precursor Synthesis | Multi-step synthesis involving an N1-functionalized intermediate. | N-nitrosation followed by reduction. | Compatibility of reduction step with the C-nitro group. |

| Sequential Assembly | Stepwise construction of the molecule. | Cyclization of hydrazine (B178648) derivatives, subsequent methylation and nitration. | Regiocontrol during methylation and nitration steps. |

Chemical Reactivity and Transformation Studies of 2 Methyl 4 Nitro 1h Imidazol 1 Amine

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms. Its reactivity is a complex balance of electron-rich and electron-deficient characteristics.

Electrophilic and Nucleophilic Aromatic Substitution Potential

Electrophilic Aromatic Substitution: The imidazole ring, in its unsubstituted form, can undergo electrophilic aromatic substitution. However, in 2-methyl-4-nitro-1H-imidazol-1-amine, the presence of the strongly electron-withdrawing nitro group at the C4 position significantly deactivates the ring towards electrophilic attack. researchgate.net This deactivation makes typical electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, challenging under standard conditions. The N-amino group may also be susceptible to reaction with electrophiles.

Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the imidazole ring for nucleophilic aromatic substitution (SNAr). researchgate.netjst.go.jp This is a well-documented phenomenon in nitro-substituted aromatic and heteroaromatic systems. google.com While direct substitution of a hydrogen atom is generally unfavorable, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile, particularly when further activated by other electron-withdrawing groups. researchgate.net Research on related N-substituted 4,5-dinitroimidazoles has shown that the nitro group at the 4-position can be replaced by primary and secondary amines. researchgate.net This suggests that the C4 position of this compound is the most likely site for nucleophilic attack, should a suitable leaving group be present or if the nitro group itself is displaced.

Stability and Tautomeric Considerations of the Imidazole Core

A key feature of asymmetrically substituted imidazoles is the potential for annular tautomerism, where a proton can reside on either of the two ring nitrogen atoms. For 2-methyl-4-nitro-1H-imidazole, this would involve an equilibrium between the 4-nitro and 5-nitro forms. researchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.netrsc.org In the case of 2-methyl-4(5)-nitroimidazole, both tautomers can exist, though the equilibrium often favors one form. researchgate.net The introduction of the 1-amino group fixes the substitution pattern, preventing annular tautomerism of the imidazole core itself. However, the amino group introduces the possibility of amine-imine tautomerism, although this is generally less favorable for N-amino heterocycles.

The stability of the imidazole ring is generally high due to its aromatic character. The presence of the nitro group can influence the thermal stability, with studies on nitro-substituted imidazoles indicating that decomposition temperatures are affected by the position and number of nitro groups. colostate.edu

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity and is itself susceptible to chemical transformation.

Chemical Reduction Pathways of the Nitro Moiety

The reduction of aromatic nitro compounds is a fundamental and widely utilized transformation in organic synthesis. chemscene.comeurjchem.com The nitro group of this compound can be reduced to an amino group, which would yield 1,4-diamino-2-methyl-1H-imidazole. This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group.

A variety of reducing agents can be employed for this purpose. Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. nih.gov

Metal-Acid Systems: Classic examples include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid or acetic acid.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used in the presence of a suitable catalyst. chemscene.com

The choice of reducing agent and conditions can be critical to avoid the reduction of other functional groups or the imidazole ring itself. The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Table 1: General Conditions for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product | Reference(s) |

| H₂, Pd/C | Methanol or Ethanol, Room Temperature, 1 atm H₂ | Amine | nih.gov |

| Fe, HCl | Ethanol/Water, Reflux | Amine | eurjchem.com |

| SnCl₂, HCl | Concentrated HCl, Room Temperature | Amine | eurjchem.com |

| NaBH₄, NiCl₂ | Methanol, Room Temperature | Amine | chemscene.com |

This table presents generalized conditions for the reduction of aromatic nitro compounds and may be applicable to this compound.

Influence of the Nitro Group on Ring System Reactivity

As previously discussed, the nitro group exerts a powerful electron-withdrawing effect on the imidazole ring. This influence can be summarized as follows:

Deactivation towards Electrophiles: The reduced electron density of the aromatic system makes it less susceptible to attack by electrophilic reagents.

Activation towards Nucleophiles: The C4 position, bearing the nitro group, and to a lesser extent the C2 and C5 positions, become more electrophilic and thus more susceptible to attack by nucleophiles. jst.go.jp This activation is crucial for SNAr reactions.

Increased Acidity: The electron-withdrawing nature of the nitro group can increase the acidity of any N-H protons, although in this specific molecule, the N1 position is substituted.

Reactions of the 1-Amino Functionality

The 1-amino group is a nucleophilic center and can undergo a variety of chemical transformations typical of primary amines, although its direct attachment to the imidazole ring nitrogen can influence its reactivity.

Acylation: The amino group can be expected to react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This is a common reaction for N-amino heterocycles. Studies on related nitroimidazole structures have demonstrated successful acylation of amino groups within the side chain. jst.go.jp

Alkylation: Reaction with alkyl halides could lead to the formation of secondary or tertiary amines at the N1-amino position. However, over-alkylation and the potential for competing alkylation at the imidazole ring nitrogens (if the ring were not fully substituted) are possible side reactions. derpharmachemica.comacs.org

Condensation Reactions: The primary amino group can undergo condensation with aldehydes and ketones to form the corresponding imines (Schiff bases).

Diazotization: Treatment of primary aromatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) typically leads to the formation of a diazonium salt. Diazotization of aminoimidazoles has been reported, sometimes leading to unexpected rearrangements or the formation of oxo-derivatives. google.comrsc.org The resulting diazonium salt of this compound, if formed, could be a versatile intermediate for introducing a range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.

Table 2: Potential Reactions of the 1-Amino Group

| Reaction Type | Reagent Example | Potential Product | Reference(s) for Analogy |

| Acylation | Acetyl chloride | N-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide | jst.go.jp |

| Alkylation | Methyl iodide | 1-(Methylamino)-2-methyl-4-nitro-1H-imidazole | derpharmachemica.comacs.org |

| Condensation | Benzaldehyde | N-Benzylidene-2-methyl-4-nitro-1H-imidazol-1-amine | General amine chemistry |

| Diazotization | NaNO₂, HCl | 2-Methyl-4-nitro-1H-imidazol-1-diazonium chloride | google.comrsc.org |

This table outlines potential reactions based on the known chemistry of primary amines and related heterocyclic systems.

Acylation and Amidation Reactions of the Primary Amine

The primary amine functionality of this compound is anticipated to readily undergo acylation and amidation reactions. These reactions are fundamental in organic synthesis for the formation of amides, which are prevalent in many biologically active molecules. The reaction would typically involve the nucleophilic attack of the 1-amino group on an acylating agent, such as an acid chloride or anhydride.

For instance, the acylation of imidazoles, while sometimes challenging on the ring nitrogen itself, is a well-established reaction for amino-substituted imidazoles. The reaction of a 1-aminoazole with an acyl chloride in the presence of a base would likely yield the corresponding N-acyl-1-aminoimidazole derivative. Similarly, amidation with carboxylic acids, often facilitated by a coupling agent, would produce the corresponding amide. While direct experimental data for the title compound is not available, studies on other nitroimidazole derivatives, such as the synthesis of amides from 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid, demonstrate the feasibility of forming amide bonds within the nitroimidazole scaffold. nih.gov

Table 1: Representative Acylation and Amidation Reactions of Aminoazoles

| Reactant | Acylating/Amidating Agent | Product | Reference |

| 1-Aminoimidazole | Acetyl Chloride | 1-Acetamidoimidazole | Inferred from general principles |

| 1-Amino-3-nitro-1,2,4-triazole | Acetic Anhydride | 1-Acetamido-3-nitro-1,2,4-triazole | nih.gov |

| 1-(2-chloroethyl)-2-nitro-1H-imidazol-5-carboxylic acid | Sulfanilamide | N-(4-sulfamoylphenyl)-1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carboxamide | nih.gov |

This table is illustrative and based on the reactivity of related compounds.

Condensation Reactions and Schiff Base Formation

The primary amine of this compound is a prime candidate for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of synthetic chemistry and is widely used to create new carbon-nitrogen double bonds. The formation of Schiff bases from various imidazole and nitroimidazole derivatives has been extensively reported, suggesting a similar reactivity for the title compound. nih.govresearchgate.netresearchgate.net

The reaction typically proceeds via nucleophilic addition of the primary amine to the carbonyl carbon, followed by dehydration to yield the imine. The resulting Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems and have been investigated for a range of biological activities. For example, Schiff's base derivatives bearing a nitroimidazole moiety have been synthesized and evaluated for their potential as antibacterial and anticancer agents. derpharmachemica.com

Table 2: Illustrative Schiff Base Formation Reactions

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 2-Aminoimidazole | Benzaldehyde | N-Benzylidene-1H-imidazol-2-amine | researchgate.net |

| 1-(4-bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanone | Benzohydrazide | Schiff Base Derivative | derpharmachemica.com |

| 5-Aminoimidazole Derivatives | Various Aldehydes | Imidazo[4,5-b]pyridin-5-ones | researchgate.net |

This table is illustrative and based on the reactivity of related compounds.

Other Derivatization Pathways for the 1-Amino Group

Beyond acylation and condensation, the 1-amino group of this compound could potentially undergo other derivatization reactions. One such pathway is N-amination, a reaction that has been studied for electron-poor heterocycles like nitroazoles. nih.gov This would involve the introduction of another amino group, leading to a hydrazine derivative.

Furthermore, reactions targeting the imidazole ring itself, influenced by the 1-amino substituent, are also conceivable. For instance, N-alkylation at other available nitrogen atoms of the imidazole ring is a common reaction for nitroimidazoles, often yielding a mixture of isomers. nih.govchemicalbook.com The presence of the 1-amino group could influence the regioselectivity of such alkylation reactions.

Reactivity of the 2-Methyl Substituent

The methyl group at the C-2 position of the imidazole ring is generally considered less reactive than the primary amine. However, under certain conditions, it can participate in chemical transformations. A notable reaction is the oxidation of the methyl group to a carboxylic acid. This transformation is significant as it introduces a new functional group that can be further derivatized. For example, the oxidation of the 2-methyl group in metronidazole, a related nitroimidazole, to 2-methyl-5-nitroimidazole-1-yl-acetic acid has been reported as a metabolic pathway. While this is a biological transformation, it suggests that chemical oxidation using appropriate reagents is a feasible synthetic route.

Another potential reaction, though less common, could involve condensation reactions at the methyl group if it can be activated to form a carbanion. However, the electron-withdrawing nature of the nitroimidazole ring would likely make the protons on the 2-methyl group less acidic, making such reactions challenging.

Table 3: Potential Reactions of the 2-Methyl Group

| Starting Material | Reagent/Condition | Product | Reference |

| 2-Methyl-5-nitroimidazole (B138375) derivative | Oxidizing Agent | 5-Nitroimidazole-2-carboxylic acid derivative | Inferred from |

| 2-Methyl-4-nitroimidazole | Hydrogenation (Pd/C) | 2-Methyl-4-aminoimidazole | Inferred from |

This table is illustrative and based on the reactivity of related compounds.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 4 Nitro 1h Imidazol 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Environments

A ¹H NMR spectrum for 2-methyl-4-nitro-1H-imidazol-1-amine would be expected to show distinct signals corresponding to the protons of the methyl group, the imidazole (B134444) ring, and the amino group. The chemical shifts (δ) and coupling constants (J) would be indicative of their electronic environments and spatial relationships. However, no experimentally obtained ¹H NMR data for this specific compound has been reported.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their hybridization and bonding. The spectrum for this compound would be expected to show signals for the methyl carbon, and the carbons of the imidazole ring. Specific chemical shift values are not available in the literature.

Advanced Two-Dimensional NMR Techniques for Full Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. Such detailed analysis for this compound has not been published.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Characteristic Vibrational Signatures of Nitro and Amino Groups

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the nitro (NO₂) and amino (NH₂) groups. The nitro group typically shows strong asymmetric and symmetric stretching vibrations. The amino group would display N-H stretching vibrations. Precise wavenumber values from experimental data are not available.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with other peaks from the fragmentation of the molecule. No recorded mass spectrum for this compound could be located in the searched scientific databases.

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound. For this compound (Chemical Formula: C₄H₆N₄O₂), the theoretical monoisotopic molecular weight is 142.0491 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. The fragmentation pattern of nitroimidazoles is well-documented and typically involves characteristic losses of the nitro group (NO₂) and other small fragments. Studies on related compounds like 1-methyl-5-nitroimidazole (B135252) show that methylation can significantly alter fragmentation pathways, particularly affecting the charge distribution among the resulting fragments. researchgate.net A common fragmentation pathway for nitroaromatic compounds involves the loss of NO₂ (46 Da) and NO (30 Da). Therefore, for this compound, one could anticipate major fragments corresponding to:

[M - NO₂]⁺: m/z 96

[M - O - NH]⁺: m/z 111

Loss of the amine group: [M - NH₂]⁺ at m/z 126.

A comparative analysis of the fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole reveals that methylation can suppress the formation of key radicals like NO and NO⁺, which is a significant feature in the study of these molecules. researchgate.netusda.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value |

|---|---|

| Chemical Formula | C₄H₆N₄O₂ |

| Molecular Weight | 142.11 g/mol |

| Monoisotopic Mass | 142.0491 u |

| Predicted Major Fragments (m/z) | 126, 111, 96 |

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS), using techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analysis, is essential for unequivocally determining the elemental composition of a molecule. nih.gov By providing mass measurements with high accuracy (typically <5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would aim to confirm the exact mass of the molecular ion. A measured mass of 142.0491 (within a few ppm error) would strongly support the elemental composition of C₄H₆N₄O₂. This technique is crucial for differentiating the target compound from potential isomers or impurities. The high resolving power of instruments like the Q-Exactive Orbitrap allows for the separation and identification of multiple components in a complex mixture, which is invaluable for purity assessment and metabolite identification. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. While a crystal structure for this compound is not available in the published literature, analysis of related compounds provides insight into the expected structural features.

For instance, crystal structures of derivatives such as 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine nih.gov and 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole researchgate.net have been resolved. These studies show that the methyl-nitro-imidazole core is largely planar. researchgate.netnih.gov The nitro group is often slightly twisted out of the plane of the imidazole ring. researchgate.net The crystal packing is typically dominated by a network of intermolecular interactions, including hydrogen bonds (e.g., C-H···O and C-H···N) and, in some cases, π-π stacking interactions. nih.govresearchgate.net For the title compound, the presence of the 1-amine group would be expected to introduce strong N-H···N or N-H···O hydrogen bonds, significantly influencing the crystal packing arrangement.

Table 2: Typical Crystallographic Parameters for Related Nitroimidazole Compounds

| Parameter | Example Value Range (from related structures) |

|---|---|

| Crystal System | Orthorhombic, Triclinic, Monoclinic nih.govresearchgate.netnih.gov |

| Space Group | P2₁/c, Pnma, P-1 nih.govresearchgate.netnih.gov |

| Key Interactions | C-H···O, C-H···N, N-H···N hydrogen bonds; π-π stacking nih.govresearchgate.net |

| Dihedral Angle (Nitro/Imidazole) | 2° - 10° researchgate.netnih.gov |

Chromatographic Methods for Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound from reaction mixtures, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the most common analytical method for nitroimidazole compounds. Reversed-phase HPLC using a C18 column is typically employed. nih.govresearchgate.net A mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (acetonitrile or methanol) is standard. nih.govresearchgate.net Detection is usually performed with a UV detector, as the nitroimidazole chromophore absorbs strongly in the UV region (around 300-320 nm). nih.gov

UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com A UPLC-QTOF-MS method, for example, combines the high separation power of UPLC with the high resolution and accuracy of a TOF mass spectrometer, enabling rapid and reliable identification of constituents in complex samples. nih.gov

Table 3: Representative HPLC Conditions for Nitroimidazole Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Phosphate Buffer nih.govresearchgate.net |

| Detection | UV at ~310-320 nm researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many nitroimidazoles can be analyzed by GC, derivatization may be necessary to improve volatility and thermal stability, especially for compounds with polar functional groups like the N-amine. The analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, a related compound, has been shown to be suitable for GC. jocpr.com In GC-MS, the gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for confident identification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions and for preliminary purity checks. For nitroimidazoles, silica (B1680970) gel plates are typically used as the stationary phase. A solvent system, or mobile phase, is chosen to achieve good separation of the target compound from starting materials and byproducts. A common mobile phase for related compounds is a mixture of hexane, dichloromethane, and ethyl acetate. researchgate.net The spots on the TLC plate are visualized under a UV lamp, where the conjugated nitroimidazole system allows for easy detection at 254 nm. researchgate.net

Theoretical and Computational Investigations of 2 Methyl 4 Nitro 1h Imidazol 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of nitroimidazole derivatives. DFT has become a popular method in computational chemistry due to its favorable balance between accuracy and computational cost, making it well-suited for studying molecules of this size. nih.gov By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-methyl-4-nitro-1H-imidazol-1-amine, this process would determine the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformer.

Conformational analysis, often performed by systematically rotating flexible bonds and calculating the energy of each resulting conformer, is crucial for understanding the molecule's shape and flexibility. researchgate.net In the case of this compound, key rotations would occur around the N-N bond of the amine group and the C-N bond connecting the nitro group to the imidazole (B134444) ring.

Table 1: Representative Geometric Parameters of the 2-Methyl-4-nitroimidazole Core from a Related Crystal Structure (C7H8N6O2S) nih.gov Note: This data is for a closely related derivative, 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, and serves to illustrate typical bond lengths and angles.

| Parameter | Bond | Length (Å) / Angle (°) |

| Bond Length | N5-C7 (N-NO₂) | 1.442 |

| Bond Length | N5-O1 (N-O) | 1.229 |

| Bond Length | N5-O2 (N-O) | 1.230 |

| Bond Length | C6-C7 (in ring) | 1.364 |

| Bond Length | C6-N4 (in ring) | 1.369 |

| Bond Angle | O1-N5-O2 | 123.6 |

| Bond Angle | O1-N5-C7 | 118.5 |

| Bond Angle | O2-N5-C7 | 117.9 |

| Dihedral Angle | Imidazole Ring / Thiadiazole Ring | 70.86 |

The electronic structure of a molecule governs its reactivity. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. aip.org For nitroimidazoles, the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. aip.org It is a valuable tool for predicting how a molecule will interact with other charged species. In a typical MEP map for a nitroimidazole, regions of negative electrostatic potential (usually colored red) are expected around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) are often found near the hydrogen atoms, while the aromatic ring itself will show a more complex potential landscape. This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding. aip.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful asset for investigating the step-by-step processes of chemical reactions. By modeling the synthetic pathways of this compound, researchers can gain a deeper understanding of reaction feasibility, rates, and the origins of product selectivity.

A transition state (TS) is a high-energy, transient molecular configuration that exists between reactants and products. Identifying the structure and energy of the TS is fundamental to understanding a reaction's kinetics. Computational methods can locate these TS structures on the potential energy surface. For the synthesis of substituted nitroimidazoles, which often involves the N-alkylation or N-amination of a nitroimidazole precursor, regioselectivity is a critical issue. derpharmachemica.comresearchgate.net Computational characterization of the transition states for reaction at different nitrogen atoms can explain why one isomer is formed preferentially over another, often relating to steric hindrance or electronic effects. researchgate.net

Cheminformatics and In Silico Modeling for Chemical Behavior Prediction

Cheminformatics and in silico modeling use computational algorithms to predict the properties and biological activities of chemical compounds. These methods are particularly valuable in drug discovery for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

For a compound like this compound, which belongs to a class of compounds with known biological relevance, in silico modeling can predict its potential as a therapeutic agent. nih.govresearchgate.net Molecular docking is a prominent technique where the 3D structure of a candidate molecule is computationally "docked" into the active site of a biological target, such as an enzyme or receptor. nih.gov The software calculates a "docking score," which estimates the binding affinity between the molecule and the target. nih.gov By docking this compound against various known anticancer or antimicrobial targets, researchers could generate hypotheses about its mechanism of action and predict its potential efficacy, guiding further experimental validation. researchgate.netnih.gov

Extensive Research Yields No Publicly Available Data on this compound

Despite a comprehensive search of scientific databases and chemical literature, no information has been found regarding the chemical compound this compound, its synthesis, or its applications in chemical science.

Multiple search strategies were employed to locate data on this specific molecule, including its alternative name, 1-amino-2-methyl-4-nitro-1H-imidazole. The investigation sought to uncover research pertaining to its use as a precursor in organic synthesis, its role in catalysis, or its development into chemical sensors and probes, as per the requested article outline.

The search results consistently yielded information on related but distinct nitroimidazole isomers, such as 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. The literature extensively covers the N-alkylation and other modifications at the N1 position of these related compounds, but no instances of N1-amination to form the specified "this compound" were discovered.

This absence of data suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized. Alternatively, it could be a compound that has been studied in proprietary research not available in the public domain.

Consequently, due to the lack of any available scientific information, it is not possible to generate the requested article on the "Advanced Research Applications of this compound in Chemical Science." The foundational information required to address the specified outline—detailing its use as a building block, an intermediate, a ligand, in organocatalysis, or in sensor development—does not appear to exist in the accessible scientific literature.

Advanced Research Applications of 2 Methyl 4 Nitro 1h Imidazol 1 Amine in Chemical Science

Development of Chemical Sensors and Probes

Applications in Optical Sensing (e.g., Fluorescence and Colorimetric Probes)

Following a comprehensive review of available scientific literature, no specific research findings or data tables concerning the application of 2-methyl-4-nitro-1H-imidazol-1-amine in optical sensing, including its use as a fluorescence or colorimetric probe, could be located. The current body of research primarily focuses on the synthesis, structural analysis, and potential therapeutic applications of derivatives of 2-methyl-4-nitro-1H-imidazole, rather than its direct use in the development of optical sensors.

Therefore, detailed research findings and data tables for this specific application of this compound cannot be provided at this time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4-nitro-1H-imidazol-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nitration of 2-methylimidazole derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

- Optimization : Adjust stoichiometry of nitrating agents and monitor reaction progress via TLC or HPLC. For derivatives, coupling reactions (e.g., alkylation of the imidazole ring) are employed, as seen in the synthesis of analogous nitroimidazole-thiadiazole hybrids .

Q. Which spectroscopic and crystallographic techniques are critical for validating the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths/angles and confirm nitro-group orientation. Refinement using SHELXL (via SHELX suite) ensures accuracy in structural parameters .

- FT-IR : Identify characteristic NO₂ stretching (1520–1350 cm⁻¹) and C-N imidazole ring vibrations (1250–1150 cm⁻¹) .

- NMR : ¹H-NMR signals for methyl (δ 2.5–3.0 ppm) and nitro-adjacent protons (δ 8.0–8.5 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect reduces electron density at the C-5 position, influencing regioselectivity in substitution reactions.

- Molecular Docking : Screen interactions with biological targets (e.g., nitroreductase enzymes) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for nitroimidazole derivatives?

- Methodological Answer :

- Dynamic Effects : Solution-state NMR may show tautomerism (e.g., proton shifts between N-1 and N-3 in imidazole), while X-ray captures a static structure. Use variable-temperature NMR to assess tautomeric equilibrium .

- Validation Pipeline : Cross-reference data with computational models (e.g., Hirshfeld surface analysis in CrystalExplorer) to reconcile bond-length discrepancies .

Q. How does the nitro group influence the compound’s utility in designing fluorescent or bioactive derivatives?

- Methodological Answer :

- Functionalization : Introduce auxochromes (e.g., -OH, -NH₂) at the C-5 position via nucleophilic substitution. The nitro group stabilizes charge-transfer transitions, enhancing fluorescence (e.g., as in phenanthroimidazole derivatives) .

- Bioactivity : Nitro reduction to amine (-NH₂) generates reactive intermediates for anticancer or antimicrobial applications. Monitor reduction kinetics using cyclic voltammetry .

Data Analysis and Experimental Design

Q. What are common pitfalls in crystallographic refinement of nitroimidazoles, and how are they addressed?

- Methodological Answer :

- Disorder Handling : Nitro groups may exhibit rotational disorder. Use PART instructions in SHELXL to model split positions .

- Twinned Data : For poorly diffracting crystals, apply twin refinement (e.g., BASF parameter in SHELXL) .

Q. How can researchers optimize reaction yields for nitroimidazole-based combinatorial libraries?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.